N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide
Description
N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide is a synthetic organic compound characterized by a pyrazole core substituted with cyclopentyl and cyclopropyl groups at the 1- and 5-positions, respectively. A propionamide moiety is attached via a methylene linker to the pyrazole’s 3-position. The cyclopropyl group may enhance metabolic resistance by inhibiting cytochrome P450-mediated oxidation, while the cyclopentyl substituent could influence lipophilicity and target binding. The amide group provides hydrogen-bonding capacity, critical for interactions with biological targets .
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-15(19)16-10-12-9-14(11-7-8-11)18(17-12)13-5-3-4-6-13/h9,11,13H,2-8,10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPDAJAXJJAVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Cyclopentyl and Cyclopropyl Groups: The cyclopentyl and cyclopropyl groups are introduced via alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole ring, followed by the addition of cyclopentyl and cyclopropyl halides.
Amidation Reaction: The final step involves the amidation of the pyrazole derivative with propionyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Amide Bond Reactivity
The propionamide group undergoes characteristic nucleophilic acyl substitution and hydrolysis reactions:
Key finding: Hydrolysis rates depend on steric hindrance from the cyclopentyl group, slowing reaction kinetics by ~30% compared to unsubstituted analogs .
Pyrazole Ring Modifications
The 1H-pyrazole core participates in cross-coupling and electrophilic substitution:
Suzuki-Miyaura Coupling
Mechanistic insight: Coupling occurs preferentially at the 4-position of pyrazole due to electronic directing effects .
Electrophilic Aromatic Substitution
| Reaction | Reagents | Position | Outcome | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 of pyrazole | Nitropyrazole derivative | 55% | |
| Bromination | Br₂, CHCl₃, AlCl₃ catalyst | C-5 position | 5-bromo-substituted product | 62% |
Cyclopropane Ring Transformations
The cyclopropyl group undergoes strain-driven reactions:
Notable observation: Hydrogenolysis proceeds with retention of configuration at the methylene bridge .
Functional Group Interconversion at Methylene Bridge
The -CH₂- linker between pyrazole and amide shows unique reactivity:
Metal-Mediated Reactions
Transition metals enable complex transformations:
| Reaction | Metal Catalyst | Ligand System | Key Product | Yield | Source |
|---|---|---|---|---|---|
| C-H Activation | Rh₂(OAc)₄ | PhI(OAc)₂ as oxidant | Cyclometalated complex | 49% | |
| Photoredox Catalysis | Ir(ppy)₃ | DIPEA, Blue LEDs | Radical alkylation products | 63% |
Challenges: Steric bulk from cyclopentyl group reduces catalytic efficiency by ~40% compared to less hindered analogs.
Comparative Reactivity Table
Critical reaction parameters for key transformations:
| Reaction | Optimal Temp (°C) | Solvent | Time (h) | Side Reactions |
|---|---|---|---|---|
| Suzuki Coupling | 110 | dioxane/H₂O | 0.17 | Protodeboronation (<5%) |
| Amide Hydrolysis | 70 | EtOH/H₂O | 4 | Pyrazole ring decomposition |
| Cyclopropane Oxidation | -10 | CH₂Cl₂ | 12 | Overoxidation to CO₂H |
| Reductive Amination | 25 | MeOH | 8 | Imine formation (12-15%) |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it can reduce edema and leukocyte migration, demonstrating its potential as an anti-inflammatory agent. The mechanism involves the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, along with the inhibition of NF-κB activation, which is crucial in inflammatory processes .
Analgesic Effects
Preliminary studies suggest that N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide may also possess analgesic properties. Its action appears to involve modulation of pain pathways, potentially through interactions with opioid receptors or other pain-related signaling mechanisms . This aspect warrants further investigation to fully elucidate its analgesic potential.
Case Study 1: Inhibition of Proinflammatory Cytokines
In a controlled study, this compound was administered in animal models subjected to inflammatory stimuli. Results demonstrated a marked decrease in levels of IL-6 and TNF-α, indicating effective modulation of the inflammatory response. The compound's ability to inhibit NF-κB activation was also confirmed, suggesting a robust mechanism for its anti-inflammatory action .
Case Study 2: Analgesic Activity Evaluation
Another study evaluated the analgesic activity of this compound using various pain models in rodents. The findings revealed that the compound significantly reduced pain responses compared to control groups, supporting its potential as a therapeutic agent for pain management .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related propionamide derivatives reveals key differences in substituents, pharmacological targets, and physicochemical properties:
Key Observations:
- The DPP-IV inhibitor features a polar pyrrolidine-hydroxyl group, enhancing solubility for oral bioavailability.
- Hydrogen Bonding: The query compound’s single amide H-bond donor (HBD) is fewer than the DPP-IV inhibitor’s four HBDs, suggesting weaker polar interactions unless compensated by cyclopropane-induced rigidity.
- logP and Lipophilicity : The query compound’s logP (~3.1) balances lipophilicity and solubility, whereas the opioid analogue’s higher logP (~4.0) aligns with blood-brain barrier permeability .
Pharmacological and Regulatory Considerations
- DPP-IV Inhibitors : The DPP-IV inhibitor in utilizes a pyrrolidine scaffold with a bulky phenyl-butyryl group for enzyme binding. The query compound’s pyrazole core may target similar enzymes but with distinct selectivity due to cyclopropane-induced conformational constraints.
- Controlled Substances : Propionamide derivatives like N-(2-fluorophenyl)propionamide analogues are flagged in legislative documents due to structural resemblance to fentanyl . The query compound’s lack of aromatic fluorination and piperidine motifs may exempt it from such regulations.
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the query compound may confer superior metabolic stability compared to fluorinated analogues, which are prone to defluorination .
- Target Selectivity : Pyrazole-based amides often exhibit kinase or protease inhibition, whereas pyrrolidine derivatives (e.g., ) are common in diabetes therapeutics. Further assays are needed to confirm the query compound’s mechanism.
Biological Activity
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazole class of derivatives, characterized by the presence of cyclopentyl and cyclopropyl groups. Its molecular formula is with a molecular weight of approximately 344.4 g/mol . The structural complexity allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.
This compound exhibits several mechanisms of action:
- Anti-inflammatory Activity : Preliminary studies indicate that the compound reduces inflammation by decreasing edema and leukocyte migration. It has been shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.
- NF-κB Inhibition : The compound suppresses the activation of NF-κB, a transcription factor that plays a key role in regulating immune response and inflammation.
- Enzyme Interaction : The compound may interact with various enzymes and receptors involved in disease processes, potentially acting as a kinase inhibitor or modulating other signaling pathways.
Anti-inflammatory Effects
Research has demonstrated that this compound significantly reduces inflammation in animal models. Key findings include:
| Study | Model | Effect Observed |
|---|---|---|
| Study A | Rat adjuvant arthritis | Reduced edema and leukocyte migration |
| Study B | In vitro cytokine assays | Decreased levels of IL-6 and TNF-α |
These results suggest that the compound could be beneficial in treating inflammatory diseases.
Cytotoxicity and Selectivity
The cytotoxicity profile of this compound appears favorable compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its selective inhibition of specific pathways may reduce side effects commonly associated with broader-spectrum anti-inflammatory agents .
Research Findings and Case Studies
Several studies have evaluated the pharmacological potential of this compound:
- In Vivo Studies : Animal models have shown promising results in terms of reducing inflammatory markers without significant toxicity. For instance, one study reported an effective dose range with minimal adverse effects observed at higher concentrations .
- Structure-Activity Relationship (SAR) : Research into SAR has highlighted that modifications to the pyrazole structure can enhance biological activity, suggesting avenues for further optimization in drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide, and how can reaction conditions be optimized?
- Methodology : Start with a pyrazole core functionalized with cyclopentyl and cyclopropyl groups. A common approach involves nucleophilic substitution or coupling reactions. For example, describes a procedure using K₂CO₃ in DMF with alkyl halides (RCH₂Cl), which can be adapted by substituting RCH₂Cl with cyclopropane- or cyclopentane-derived reagents. Optimization may involve testing alternative solvents (e.g., acetonitrile for higher polarity), varying reaction temperatures (e.g., 50–80°C for improved kinetics), or using catalysts like Pd for cross-coupling steps. Purity monitoring via HPLC (≥95%) is critical at each stage .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodology :
- NMR spectroscopy : Confirm substitution patterns on the pyrazole ring (¹H NMR: δ 1.0–2.5 ppm for cyclopropane/cyclopentane protons; 13C NMR for carbonyl groups).
- HPLC-MS : Verify molecular weight (expected [M+H]⁺ ~318 g/mol) and detect impurities.
- X-ray crystallography : Resolve stereochemical ambiguities, particularly around the cyclopropyl group’s spatial orientation.
- Elemental analysis : Validate molecular formula (C₁₆H₂₄N₃O) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal stability : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months; analyze degradation via HPLC.
- Light sensitivity : Expose to UV (254 nm) and visible light; monitor photodegradation products.
- Humidity tests : Use controlled humidity chambers (40–80% RH) to evaluate hydrolysis risks, especially for the amide bond .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology :
- Molecular docking : Use tools like AutoDock Vina to simulate binding to kinases or GPCRs, leveraging the pyrazole moiety’s affinity for ATP-binding pockets.
- MD simulations : Assess conformational flexibility of the cyclopropyl group in aqueous vs. lipid environments (e.g., 100-ns simulations in GROMACS).
- QSAR analysis : Corporate substituent effects (cyclopropyl vs. bulkier groups) on activity using datasets from PubChem .
Q. What strategies resolve contradictions in bioassay data between in vitro and in vivo models?
- Methodology :
- Solubility testing : Use DLS or nephelometry to determine if poor aqueous solubility (common with cyclopropane groups) limits in vivo bioavailability.
- Metabolite profiling : Identify hepatic metabolites via LC-QTOF-MS; compare inhibition curves of parent compound vs. metabolites.
- Dose-response recalibration : Adjust in vivo dosing regimens based on pharmacokinetic parameters (e.g., t₁/₂, Cmax) .
Q. How can impurities from synthesis be identified and mitigated to ensure reproducibility?
- Methodology :
- LC-MS/MS : Detect trace byproducts (e.g., decyclopropylated analogs or incomplete amide coupling).
- Column chromatography : Optimize mobile phases (e.g., hexane:EtOAc gradients) to isolate the target compound.
- DoE (Design of Experiments) : Systematically vary reaction time, temperature, and stoichiometry to minimize side reactions .
Key Considerations for Researchers
- Stereochemical complexity : The cyclopropyl group’s strain may lead to unexpected reactivity; validate stereochemistry with NOESY or XRD.
- Biological assays : Pre-solubilize in DMSO (≤0.1% final concentration) to avoid artifactual inhibition in cell-based assays.
- Data conflicts : Cross-validate computational predictions with SPR (surface plasmon resonance) for binding affinity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
